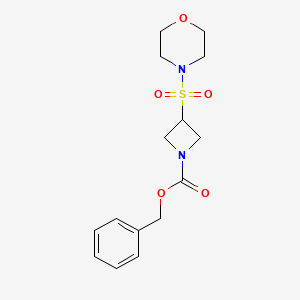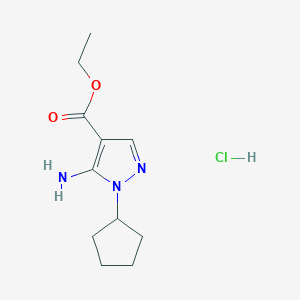![molecular formula C8H11NO3S B1379254 5-[(Éthylsulfanyl)méthyl]-1,2-oxazole-3-carboxylate de méthyle CAS No. 1803583-85-8](/img/structure/B1379254.png)
5-[(Éthylsulfanyl)méthyl]-1,2-oxazole-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Applications De Recherche Scientifique
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate has several scientific research applications:
Méthodes De Préparation
The synthesis of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-bromo-1,2-oxazole-3-carboxylic acid with ethylthiomethyl magnesium bromide, followed by esterification with methanol . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce the corresponding alcohol.
Mécanisme D'action
The mechanism of action of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound being studied.
Comparaison Avec Des Composés Similaires
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Methyl 5-[(phenylsulfanyl)methyl]-1,2-oxazole-3-carboxylate: The presence of a phenyl group can enhance the compound’s stability and binding affinity to certain targets.
Methyl 5-[(butylsulfanyl)methyl]-1,2-oxazole-3-carboxylate: The longer alkyl chain can influence the compound’s solubility and hydrophobic interactions.
The uniqueness of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
methyl 5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-13-5-6-4-7(9-12-6)8(10)11-2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARAWCGLXTGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)

![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)



![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)


![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
